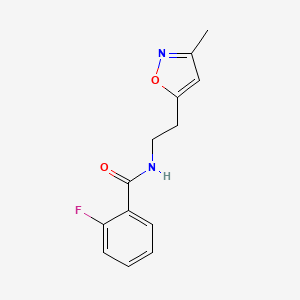

2-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Automated Radiosynthesis for Clinical Applications

The study by Ohkubo et al. (2021) explores the automated radiosynthesis of two 18F-labeled tracers for imaging hypoxia and tau pathology, which are crucial in clinical diagnostics. While this research does not directly mention "2-fluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide," it highlights the importance of fluorine compounds in developing radiotracers for medical imaging, suggesting potential pathways for its use in similar applications (Ohkubo et al., 2021).

Antimicrobial Activity of Fluorinated Compounds

Carmellino et al. (1994) discuss the preparation and evaluation of fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and the 2,2′-dithiobis(benzamides) for their antifungal and antibacterial activity. This study indicates that fluorinated benzamides could possess significant antimicrobial properties, suggesting a potential area of application for "this compound" in developing new antimicrobial agents (Carmellino et al., 1994).

Development of Fluorine-18-labeled Antagonists for Neurological Imaging

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for potential use as radioligands in neurological imaging, demonstrating the utility of fluorinated compounds in creating effective tools for brain research. This supports the potential application of "this compound" in the development of radioligands for imaging neurological receptors (Lang et al., 1999).

Imaging Sigma2 Receptor Status of Solid Tumors

Tu et al. (2007) explored fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research underlines the significance of fluorinated benzamides in developing diagnostic tools for cancer, providing a context for the potential use of "this compound" in oncological imaging (Tu et al., 2007).

Antitumor Activity of Fluorinated Benzothiazoles

Hutchinson et al. (2001) discuss the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, highlighting their potent cytotoxicity against certain human breast cell lines. This study suggests that fluorinated benzamides, including potentially "this compound," could play a role in the development of new anticancer drugs (Hutchinson et al., 2001).

Mechanism of Action

Target of Action

Similar compounds have been found to target the ret (c-ret) protein . The RET protein plays a crucial role in the development of neurons and the kidneys. It is also involved in cell signaling pathways that control cell growth and differentiation .

Mode of Action

It is suggested that similar compounds inhibit the ret protein, thereby preventing the activation of downstream signaling pathways that promote cell growth and differentiation .

Biochemical Pathways

Given its potential target, it may affect pathways downstream of the ret protein, which are involved in cell growth, differentiation, and survival .

Result of Action

By inhibiting the ret protein, it could potentially prevent the activation of cell signaling pathways that promote cell growth and differentiation . This could result in the inhibition of cell proliferation, particularly in cells where the RET protein is abnormally active.

Properties

IUPAC Name |

2-fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-9-8-10(18-16-9)6-7-15-13(17)11-4-2-3-5-12(11)14/h2-5,8H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUBDPRIJVNWEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2555737.png)

![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)